3,4-diethoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-diethoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its complex structure, which includes both benzamide and pyridazine moieties, making it a subject of interest for various chemical and biological studies.
Preparation Methods
The synthesis of 3,4-diethoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:
Formation of the Benzamide Core: This involves the reaction of 3,4-diethoxybenzoic acid with appropriate amines under conditions that facilitate amide bond formation.
Introduction of the Pyridazine Ring: The pyridazine ring is introduced through a series of cyclization reactions involving ethoxy-substituted precursors.
Final Coupling: The final step involves coupling the benzamide core with the pyridazine derivative under conditions that promote the formation of the desired product.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
3,4-diethoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, particularly at the ethoxy groups, using reagents like halogens or nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the ethoxy and pyridazine moieties.
Scientific Research Applications
3,4-diethoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant and antibacterial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where its unique structure may offer advantages over existing treatments.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3,4-diethoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through:
Binding to Enzymes: It may inhibit or activate certain enzymes, leading to changes in biochemical pathways.
Interaction with Receptors: The compound may bind to specific receptors on cell surfaces, triggering signaling cascades that result in physiological effects.
Modulation of Gene Expression: It may influence the expression of certain genes, thereby affecting cellular functions and processes.
Comparison with Similar Compounds
3,4-diethoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzamide can be compared with other similar compounds, such as:
3,4-dimethoxy-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzamide: This compound has similar structural features but with methoxy groups instead of ethoxy groups, which may result in different chemical and biological properties.
3,4-diethoxy-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are of interest for various research and industrial applications.
Properties
IUPAC Name |
3,4-diethoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c1-4-28-20-12-10-17(15-21(20)29-5-2)23(27)24-18-9-7-8-16(14-18)19-11-13-22(26-25-19)30-6-3/h7-15H,4-6H2,1-3H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTPLINFDXTSMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)OCC)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.